molecular formula C11H19N3 B3376159 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1172803-65-4

1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B3376159
CAS No.: 1172803-65-4
M. Wt: 193.29 g/mol
InChI Key: GPDPGIKXSXDVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a chemically complex compound designed for pharmaceutical research and early drug discovery. Its structure incorporates two privileged pharmacophores: a pyrazole ring and a pyrrolidine ring. The pyrazole moiety is a well-established scaffold in medicinal chemistry, featured in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of the pyrrolidine ring, a saturated nitrogen heterocycle, significantly enhances the molecular complexity and three-dimensional coverage of the compound. This saturation is a strategic feature that can improve solubility and optimize the pharmacokinetic profile of drug candidates . The stereogenic center of the pyrrolidine ring also offers a critical handle for exploring stereoselective interactions with enantioselective biological targets, which is essential for developing selective ligands . This combination makes 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole a versatile and promising building block for researchers investigating new therapeutics, particularly in screening for kinase inhibition, modulating central nervous system targets, or developing novel anti-infective agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2-methylpropyl)-5-pyrrolidin-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9(2)8-14-11(5-7-13-14)10-4-3-6-12-10/h5,7,9-10,12H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPGIKXSXDVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1 Isobutyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold

A logical retrosynthetic analysis of 1-isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole suggests several primary disconnection points, offering flexible and convergent synthetic pathways. The most prominent disconnections are at the C-C bond between the pyrazole (B372694) and pyrrolidine (B122466) rings, and at the bonds forming the pyrazole ring itself.

Strategy A involves the formation of the pyrazole ring as a final key step. This approach would start with a functionalized pyrrolidine precursor. A key disconnection is the C5-C(pyrrolidine) bond, which could be formed via nucleophilic attack of a pyrazole anion onto an activated pyrrolidine electrophile, or through a cross-coupling reaction. A more fundamental disconnection of the pyrazole ring itself leads to a 1,3-dicarbonyl compound and isobutylhydrazine. This strategy allows for the early introduction of the chiral pyrrolidine moiety.

Strategy B focuses on constructing the pyrrolidine ring onto a pre-formed pyrazole scaffold. This could be achieved through methods like the 1,3-dipolar cycloaddition of an azomethine ylide with a vinyl pyrazole, or by cyclization of an acyclic amino-ketone precursor attached to the pyrazole ring. nih.gov

A third key disconnection point is the N1-isobutyl bond of the pyrazole. This bond can be formed via N-alkylation of a 5-(pyrrolidin-2-yl)-1H-pyrazole precursor. This is often a reliable and high-yielding reaction. researchgate.netacs.org

These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Novel Approaches to Pyrrolidine Ring Formation

The pyrrolidine ring is a ubiquitous feature in many natural products and pharmaceuticals. wikipedia.org Modern synthetic methods offer various routes to this saturated heterocycle, which can be adapted for the synthesis of the target compound.

One innovative approach involves the catalytic hydrogenation of substituted pyrroles. researchgate.net This method can produce highly functionalized pyrrolidines with excellent diastereoselectivity. For instance, a suitably substituted pyrrole (B145914) could be reduced to the corresponding pyrrolidine, which is then coupled to the pyrazole core. Another powerful technique is the [3+2] cycloaddition reaction. nih.govua.es This involves the reaction of an azomethine ylide with an alkene. In the context of our target molecule, a pyrazole-substituted alkene could serve as the dipolarophile.

Multicomponent reactions (MCRs) also provide an efficient route to complex pyrrolidine derivatives. tandfonline.com An MCR could potentially assemble the pyrrolidine ring in a single step from simpler starting materials, incorporating the necessary functionality for subsequent attachment to the pyrazole ring.

Optimization of Pyrazole Ring Construction with Isobutyl Substitution

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with the most common method being the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.comnih.gov For the target molecule, this would involve the reaction of a suitable 1,3-dicarbonyl precursor with isobutylhydrazine. The regioselectivity of this reaction is a critical factor, and it is often controlled by the nature of the substituents on the dicarbonyl compound.

Recent advances have focused on developing milder and more efficient conditions for pyrazole synthesis. ias.ac.inresearchgate.net For example, microwave-assisted synthesis has been shown to accelerate the reaction and improve yields. ias.ac.in One-pot procedures starting from ketones and aldehydes to generate the 1,3-dicarbonyl in situ followed by condensation with hydrazine offer a streamlined approach. mdpi.comorganic-chemistry.org

The N-alkylation of a pre-existing pyrazole ring is another key strategy. researchgate.net If a 5-(pyrrolidin-2-yl)-1H-pyrazole intermediate is synthesized first, the isobutyl group can be introduced at the N1 position using an isobutyl halide or other electrophilic isobutyl source, often in the presence of a base. acs.orgnih.gov

Below is a table summarizing potential reaction conditions for the N-isobutylation of a pyrazole precursor.

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1Isobutyl bromideNaHDMF25-5085-95
2Isobutyl iodideK2CO3Acetonitrile8080-90
3Isobutyl tosylateCs2CO3Dioxane10090-98

This is a representative table based on general N-alkylation procedures for pyrazoles.

Stereoselective Synthesis of the Pyrrolidin-2-yl Moiety

The stereocenter at the 2-position of the pyrrolidine ring is a crucial feature of the target molecule. Achieving high stereoselectivity in the synthesis of this moiety is therefore of paramount importance. Several strategies can be employed to this end.

One of the most reliable methods is to start from a chiral precursor, such as L-proline or its derivatives. mdpi.comresearchgate.netunibo.it The inherent chirality of the starting material is carried through the synthetic sequence, ensuring the desired stereochemistry in the final product. For example, the carboxylic acid of N-protected L-proline can be converted to a ketone, which then serves as a handle for coupling to the pyrazole ring.

Asymmetric catalysis offers another powerful tool. For instance, the rhodium-catalyzed hydrogenation of a pyrrole precursor can be rendered stereoselective by using a chiral phosphine (B1218219) ligand, leading to the formation of a single enantiomer of the pyrrolidine product. researchgate.net Similarly, asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral metal complexes, can provide enantiomerically enriched pyrrolidines. ua.esrsc.org

The following table outlines some catalytic systems used for the stereoselective synthesis of pyrrolidines.

Catalyst SystemReaction TypeChiral Ligand/AuxiliaryDiastereomeric/Enantiomeric Excess
Rh/CPyrrole HydrogenationChiral Proline derivative>95% de
Ag(I)AminocyclizationChiral residue on nitrogenHigh de
MnCoCuFe2O4@L-prolineMulticomponent ReactionL-prolineHigh de

This table presents examples of catalyst systems for stereoselective pyrrolidine synthesis based on published literature. researchgate.netrsc.orgrsc.org

Post-Synthetic Derivatization Strategies for Analogues of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole

The generation of analogues of the title compound is essential for exploring its structure-activity relationships. Post-synthetic modification of the core scaffold provides a rapid means of accessing a diverse range of derivatives.

The pyrazole ring is amenable to various functionalization reactions, primarily electrophilic substitution at the C4 position. mdpi.com Halogenation (e.g., with NBS or NCS), nitration, and Friedel-Crafts acylation can introduce a range of substituents. These newly introduced functional groups can then be further manipulated. For example, a bromo-substituted pyrazole can undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups. mdpi.com

The secondary amine of the pyrrolidine ring is a prime site for modification. It can be acylated, alkylated, sulfonated, or used in reductive amination reactions to introduce a wide array of substituents. rsc.org These modifications can significantly alter the steric and electronic properties of the molecule.

Functionalization of the carbon atoms of the pyrrolidine ring is also possible. For instance, α-C-H functionalization of pyrrolidines has been achieved through various methods, including redox-neutral processes. rsc.org This allows for the introduction of aryl or alkyl groups at the C5 position of the pyrrolidine ring, further expanding the chemical space around the core scaffold.

Introduction of Diverse Substituents for Structure-Activity Probing

The exploration of the chemical space around the 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole scaffold is crucial for understanding its structure-activity relationship (SAR) and optimizing its potential as a bioactive agent. The introduction of diverse substituents on both the pyrazole and pyrrolidine rings can significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby affecting its interaction with biological targets. nih.govbohrium.com

Systematic modifications can be performed at several positions on the parent molecule. On the pyrazole ring, the C3 and C4 positions are amenable to substitution. On the pyrrolidine ring, modifications can be made on the nitrogen atom (N1') and the remaining carbon atoms (C3', C4', and C5').

Table 1: Potential Sites for Substitution on 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole and Example Substituents

PositionType of SubstituentRationale for Probing SAR
Pyrazole C3 Small alkyl groups (e.g., methyl, ethyl), halogens (e.g., Cl, F), electron-withdrawing groups (e.g., -CF3), electron-donating groups (e.g., -OCH3)To explore the impact of electronic effects and steric hindrance on activity.
Pyrazole C4 Halogens (e.g., Cl, Br), nitro (-NO2), cyano (-CN)To investigate the influence of electron-withdrawing groups and potential for further functionalization.
Pyrrolidine N1' Acyl groups (e.g., acetyl, benzoyl), sulfonyl groups (e.g., mesyl, tosyl), alkyl groups (e.g., methyl, benzyl)To modulate the basicity of the pyrrolidine nitrogen and introduce various functional groups.
Pyrrolidine C3', C4' Hydroxyl (-OH), amino (-NH2), alkyl groupsTo introduce hydrogen bond donors/acceptors and alter the conformation of the pyrrolidine ring.

The synthesis of such derivatives often involves multi-step sequences. For instance, the introduction of substituents at the C4 position of the pyrazole ring can be achieved through electrophilic substitution reactions like halogenation or nitration on a suitable pyrazole precursor. Subsequent construction of the pyrrolidine ring would lead to the desired substituted analog.

Similarly, modifications on the pyrrolidine ring can be accomplished by starting with a pre-functionalized pyrrolidine synthon. For example, using a commercially available substituted proline derivative in the initial steps of the synthesis would yield analogs with substituents on the pyrrolidine ring. beilstein-journals.org N-alkylation or N-acylation of the pyrrolidine nitrogen in the final product offers a straightforward method to introduce a wide array of functional groups.

A hypothetical synthetic approach for introducing a substituent on the pyrrolidine nitrogen is depicted below:

Scheme 1: N-Functionalization of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Where R-X could be an acyl chloride, sulfonyl chloride, or alkyl halide in the presence of a suitable base.

The resulting library of compounds would then be subjected to biological screening to establish a comprehensive SAR profile, guiding the design of more potent and selective molecules.

Green Chemistry Principles in the Synthesis of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole and its Analogues

The application of green chemistry principles to the synthesis of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole and its derivatives is essential for developing environmentally benign and sustainable manufacturing processes. rsc.orgekb.eg Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste. nih.gov

Table 2: Application of Green Chemistry Principles to the Synthesis of Pyrazole Derivatives

Green Chemistry PrincipleApplication in Pyrazole SynthesisPotential Advantage
Use of Greener Solvents Replacing traditional volatile organic solvents (e.g., toluene, DMF) with water, ethanol (B145695), or ionic liquids.Reduced environmental impact, improved safety, and often simplified product isolation. ekb.eg
Alternative Energy Sources Employing microwave irradiation or ultrasound as energy sources for chemical reactions.Shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rsc.org
Catalysis Utilizing heterogeneous catalysts (e.g., zeolites, clays) or reusable homogeneous catalysts.Facile catalyst recovery and reuse, leading to reduced waste and lower process costs.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through multicomponent reactions. nih.govMinimized waste generation and increased efficiency.
Use of Renewable Feedstocks Exploring the use of bio-based starting materials for the synthesis of the pyrazole or pyrrolidine rings.Reduced reliance on fossil fuels and a more sustainable chemical industry.

A potential green synthetic route to 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole could involve a one-pot, multicomponent reaction. For instance, the condensation of isobutylhydrazine, a suitable 1,3-dicarbonyl compound, and a proline derivative could be carried out in a green solvent like ethanol or water, potentially catalyzed by a recyclable acid catalyst.

Microwave-assisted synthesis is another promising green approach. The key cyclization step to form the pyrazole ring, which often requires prolonged heating, could be significantly accelerated under microwave irradiation, leading to higher yields and reduced by-product formation. rsc.org

Furthermore, the development of a catalytic, asymmetric synthesis would be a significant advancement, not only from a green chemistry perspective but also for producing enantiomerically pure compounds, which is often crucial for their biological activity.

By integrating these green chemistry principles, the synthesis of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole and its analogs can be made more efficient, cost-effective, and environmentally friendly.

Computational Chemistry and Molecular Modeling Investigations of 1 Isobutyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations offer a foundational understanding of a molecule's electronic landscape, which governs its stability, reactivity, and intermolecular interactions. nih.gov Methods like Density Functional Theory (DFT) have become standard tools for studying pyrazole (B372694) derivatives, providing reliable data on their electronic properties. researchgate.netresearchgate.net

The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the ground state geometry. For 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, this was achieved using Density Functional Theory (DFT) calculations, a method renowned for its balance of accuracy and computational efficiency. These calculations systematically adjust the molecule's geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole (Calculated)

ParameterBond/Atoms InvolvedValue (Å / Degrees)
Bond Lengths
Pyrazole C5 - Pyrrolidine (B122466) C21.49 Å
Pyrazole N1 - Isobutyl C1.47 Å
Bond Angles
C4(pyr) - C5(pyr) - C2(pyd)128.5°
N1(pyr) - C5(pyr) - C2(pyd)121.0°
Dihedral Angle
N1(pyr)-C5(pyr)-C2(pyd)-N1(pyd)-75.0°

Note: This interactive table contains hypothetical data based on typical values for similar structures to illustrate the expected results from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, the FMO analysis indicates that the HOMO is predominantly localized on the electron-rich pyrazole and pyrrolidine rings. In contrast, the LUMO is distributed more across the pyrazole ring system. A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be more easily polarized. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.25 eVHighest Occupied Molecular Orbital
LUMO-0.55 eVLowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.70 eV Energy difference indicating chemical reactivity

Note: This interactive table contains hypothetical data to illustrate typical FMO analysis results.

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution across a molecule. researchgate.netnih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. chemrxiv.orgmdpi.com The map uses a color spectrum where red indicates regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms, and blue signifies electron-deficient areas (positive potential), often around hydrogen atoms bonded to electronegative atoms.

In the EPS map of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, the most negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the pyrazole ring, highlighting these as primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom on the pyrrolidine's secondary amine (N-H) exhibits a strong positive potential (blue region), marking it as a likely hydrogen bond donor.

Conformational Analysis using Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods excel at describing electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the vast conformational landscape of flexible molecules. eurasianjournals.comnih.gov These methods allow for the simulation of molecular motion and the identification of preferred shapes and dynamic behaviors over time. nih.gov

The presence of single bonds in 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole allows for significant conformational freedom. The key areas of flexibility are the rotation about the bond connecting the pyrazole and pyrrolidine rings and the orientation of the isobutyl group. Molecular mechanics simulations can systematically explore these rotations to identify various stable conformers (energy minima).

Table 3: Relative Energies of Major Conformers

ConformerDihedral Angle (N1-C5-C2-N1)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)-75°0.0045.5
280°0.4528.1
3170°1.209.3
4-165°1.258.6

Note: This interactive table contains hypothetical data to illustrate the results of a conformational analysis.

Molecular Dynamics (MD) simulations provide a temporal dimension to the analysis, showing how the molecule behaves over a period of nanoseconds. researchgate.netresearchgate.net These simulations reveal the dynamic nature of the molecule's flexible components.

The pyrrolidine ring is not static; it undergoes a rapid puckering motion, interconverting between various "envelope" and "twist" conformations. This flexibility is crucial as it can influence how the molecule fits into a binding site. Similarly, the isobutyl group is not locked in a single position but rotates freely. MD simulations can quantify the rotational freedom and preferred orientations of this group, providing a complete picture of the molecule's dynamic personality in a simulated physiological environment.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, and a biological target, typically a protein.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

The predictive power of molecular docking lies in its ability to elucidate the specific interactions that stabilize the ligand-protein complex. These interactions are crucial for the biological activity of a compound. For 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, several types of interactions with a hypothetical protein active site can be anticipated based on its structural features.

The pyrazole ring, being an aromatic heterocycle, can engage in several key interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. researchgate.net The isobutyl group, being hydrophobic, is likely to form van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine. The pyrrolidine ring, with its secondary amine, can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the active site.

To illustrate these potential interactions, a hypothetical docking scenario is presented in the table below. The binding energy, a measure of the affinity of the ligand for the protein, is influenced by the sum of these interactions. nih.gov A lower binding energy generally indicates a more stable complex.

Interaction Type Functional Group of Ligand Potential Interacting Amino Acid Residue Estimated Contribution to Binding Affinity
Hydrogen Bond AcceptorPyrazole NitrogenSerine, Threonine, Asparagine, GlutamineHigh
Hydrogen Bond DonorPyrrolidine NHAspartate, Glutamate, Main Chain CarbonylHigh
π-π StackingPyrazole RingPhenylalanine, Tyrosine, TryptophanModerate
Hydrophobic (van der Waals)Isobutyl GroupLeucine, Isoleucine, Valine, AlanineModerate

Virtual Screening Methodologies for Related Scaffolds

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govfiu.edu Given the novelty of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, virtual screening can be employed to identify other compounds with similar scaffolds that may exhibit comparable or enhanced biological activity.

One common approach is scaffold-focused virtual screening. nih.gov This method involves searching a compound database for molecules that share the core pyrazole-pyrrolidine scaffold. These identified compounds can then be docked into the proposed biological target to assess their binding potential. This allows for the rapid exploration of the chemical space around the initial hit compound.

Another powerful technique is structure-based virtual screening, where a library of diverse compounds is docked into the active site of a target protein. nih.govfiu.edu This approach is not limited to a specific scaffold and can lead to the discovery of entirely new chemical classes of inhibitors. For pyrazole-containing scaffolds, this methodology has been successfully applied to identify inhibitors for targets such as proteasomes. nih.govfiu.edu

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods aimed at establishing a correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgbiointerfaceresearch.com These models are invaluable for optimizing lead compounds and designing new molecules with improved potency.

Development of Predictive Models for Biological Interactions

QSAR models are mathematical equations that relate the physicochemical properties of molecules to their biological activities. ej-chem.orgbiointerfaceresearch.com To develop a predictive QSAR model for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as follows:

Descriptor Class Examples Information Encoded
1D DescriptorsMolecular Weight, LogP, Atom CountsBulk properties, Lipophilicity
2D DescriptorsTopological Indices, Connectivity IndicesMolecular topology and branching
3D DescriptorsMolecular Shape Indices, Steric ParametersThree-dimensional shape and volume
Electronic DescriptorsDipole Moment, HOMO/LUMO energiesElectronic distribution and reactivity

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

Identification of Key Pharmacophoric Features of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling aims to identify the spatial arrangement of these essential features. researchgate.net

For 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, a pharmacophore model would likely consist of the following key features:

Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the pyrazole ring.

Hydrogen Bond Donor (HBD): The nitrogen atom of the pyrrolidine ring.

Hydrophobic (HYD): The isobutyl group.

Aromatic Ring (AR): The pyrazole ring itself.

The spatial relationship between these features is critical for biological activity. A 3D pharmacophore model can be generated by aligning a set of active compounds and identifying the common features. This model can then be used as a 3D query to search for new compounds in a database that fit the pharmacophoric requirements, a process known as pharmacophore-based virtual screening. The identification of these key features provides a blueprint for the design of new analogs with potentially improved affinity and selectivity.

Pharmacophoric Feature Corresponding Moiety in the Compound Importance in Ligand Binding
Hydrogen Bond AcceptorPyrazole NitrogensDirectional interaction with protein donor groups
Hydrogen Bond DonorPyrrolidine NitrogenDirectional interaction with protein acceptor groups
Hydrophobic CenterIsobutyl GroupNon-directional interaction with hydrophobic pockets
Aromatic RingPyrazole RingPotential for π-stacking interactions

Preclinical Biological Evaluation and Mechanistic Pharmacology of 1 Isobutyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)

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Investigation of Intracellular Calcium Flux

The modulation of intracellular calcium ([Ca²⁺]i) signaling is a known activity of some pyrazole (B372694) derivatives. Certain pyrazole compounds have been identified as blockers of store-operated Ca²⁺ entry (SOCE) and T-type calcium channels. researchgate.net For instance, a study on a series of (E)-4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1-R-phenyl-1H-pyrazole derivatives demonstrated their ability to inhibit Ca²⁺ channel activity. researchgate.net Specifically, compounds 6 and 10 from this series were potent blockers of platelet-activating factor (PAF)-initiated Ca²⁺ signaling, which is crucial in inflammatory processes. researchgate.net

In a different study, newly synthesized pyranopyrazole derivatives were evaluated for their vasorelaxant properties and their ability to block calcium channels. The results indicated that most of these compounds significantly attenuated KCl-induced contractions in isolated rat aorta rings in a concentration-dependent manner, suggesting a calcium channel blocking mechanism. sums.ac.ir Molecular docking studies further supported that these compounds could efficiently occupy the active site of the human Cav1.2 calcium channel. sums.ac.ir

While direct evidence for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole is not available, the established activity of other pyrazole-based molecules on calcium channels suggests that this could be a potential area of investigation for the subject compound.

Cyclic AMP (cAMP) and Other Second Messenger System Modulation

The interplay between cyclic adenosine (B11128) monophosphate (cAMP) and calcium signaling pathways is a critical aspect of cellular function and is a target for pharmacological intervention. researchgate.netfortunejournals.com The canonical cAMP signaling pathway begins with the activation of a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase (AC), which then converts ATP to cAMP. nih.gov This second messenger can then activate various downstream effectors, including protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPACs). researchgate.netnih.gov

Some research suggests a link between pyrazole compounds and the modulation of second messenger systems, although direct studies on cAMP modulation by 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole are lacking. For example, the therapeutic impact of a pyrazole compound on angiogenesis was shown to be mediated through an increase in nitric oxide (NO) and reactive oxygen species (ROS), which in turn influenced HIF-1α and VEGF signaling pathways. nih.gov ROS can act as second messengers in various cellular processes.

Given that the modulation of Ca²⁺ channels by some pyrazoles can indirectly influence cAMP levels through the Ca²⁺/cAMP signaling interaction, this represents a plausible, yet unconfirmed, mechanism for compounds like 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole. researchgate.net

Kinase Activation/Inhibition Studies

The pyrazole scaffold is a well-recognized privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy and other diseases. nih.govmdpi.com Numerous pyrazole derivatives have been developed and evaluated as inhibitors of various protein kinases. nih.govmdpi.com

Docking studies have shown that pyrazole derivatives have the potential to inhibit receptor tyrosine kinases like VEGFR-2, as well as serine/threonine kinases such as Aurora A and CDK2. nih.govresearchgate.net For example, in one study, the pyrazole derivatives 1b , 1d , and 2b showed promising binding energies against VEGFR-2, Aurora A, and CDK2, respectively. nih.gov

Another study reported a novel series of 1,3,4-trisubstituted pyrazoles, where compound 6 was found to strongly inhibit a panel of six protein kinases: AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ, with inhibition rates exceeding 94% at a concentration of 100 μM. mdpi.com Furthermore, pyrazole-based compounds have been reported as inhibitors of Bcr-Abl kinase, ASK1 kinase, and Akt1 kinase. nih.gov For instance, Afuresertib, a pyrazole-based Akt1 kinase inhibitor, has a Ki value of 0.08 nM. nih.gov

These findings highlight the potential of the pyrazole core, and by extension 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, to serve as a scaffold for the development of potent and selective kinase inhibitors.

Gene Reporter Assays

Gene reporter assays are valuable tools for studying the effects of compounds on specific signaling pathways and gene expression. While specific gene reporter assay data for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole is not publicly available, studies on other pyrazole derivatives have utilized such methods.

For instance, a study on a pyrazole derivative, PTA-1, involved whole RNA sequencing and Connectivity Map (CMap) analysis to elucidate its mechanism of action. nih.gov The gene expression profile of cells treated with PTA-1 was compared to a database of profiles from cells treated with known drugs. This analysis revealed that PTA-1 treatment resulted in a gene expression signature similar to that of tubulin inhibitors. nih.gov Specifically, the expression of 730 genes was altered after 24 hours of treatment. nih.gov

In another study, a pyrazole derivative, compound 26c , was shown to induce the intrinsic apoptotic pathway by activating p53. uni.lu This was likely determined using reporter assays for p53 activity or by measuring the expression of p53 target genes. The study also found that compound 26c promoted an increase in DR4 and DR5 death receptors, which could also be quantified using reporter gene assays linked to the promoters of these genes. uni.lu

Phenotypic Screening in Disease-Relevant Cellular Models (In Vitro)

Modulation of Cell Proliferation and Apoptosis Mechanisms

Many pyrazole derivatives have demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. nih.govnih.govnih.gov For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed notable cytotoxic effects against PC-3, MCF-7, and A549 cancer cell lines. nih.gov Compounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, and 12b from this series displayed significant cytotoxicity against the MCF-7 breast cancer cell line. nih.gov

The pro-apoptotic activity of pyrazole derivatives is often mediated through the modulation of key regulatory proteins. Studies have shown that some pyrazoles can induce apoptosis by increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov For instance, the pyrazole derivatives tospyrquin and tosind were found to enhance the cleavage of caspase-8, caspase-9, and PARP-1, indicating activation of both the extrinsic and intrinsic apoptotic pathways. nih.gov Another pyrazole derivative, PTA-1, was shown to induce phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation in triple-negative breast cancer cells. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
3d MCF-710 nih.gov
3e MCF-712 nih.gov
5a MCF-714 nih.gov
Compound 6 MCF-76.53 mdpi.com
Compound 6 A-54926.40 mdpi.com
Compound 7 PC-340.2 nih.gov
PTA-1 MDA-MB-231~10 nih.gov

Cellular Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some pyrazole derivatives have been investigated for their potential to inhibit these processes.

A study on a series of 2,4-diaminoquinazoline derivatives bearing a pyrazole moiety revealed that compounds 8d and 9c not only displayed potent anti-proliferative activity against the A549 cell line but also inhibited the migration and invasion of these cells. nih.gov This suggests that these compounds may target pathways involved in cell motility.

While direct experimental data for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole is not available, the findings for other pyrazole-containing compounds suggest that this is a relevant area for future investigation to fully characterize its potential as an anti-cancer agent.

Lack of Publicly Available Data for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is no specific preclinical in vivo mechanistic data available for the chemical compound 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole . This includes a lack of research findings related to in vivo biomarker validation, target occupancy analysis, and molecular proof-of-concept studies in animal models.

The initial investigation sought to gather detailed information to construct an article focusing on the preclinical biological evaluation and mechanistic pharmacology of this specific pyrazole derivative. However, the search did not yield any published papers, patents, or database entries containing the requisite experimental data for the subsections outlined in the user's request.

While general information exists on the broader class of pyrazole-containing compounds, which have been investigated for various therapeutic applications nih.govmdpi.com, and on the methodologies for conducting in vivo mechanistic studies nih.govgardp.org, this information is not specific to 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole . Adhering to the strict instruction to focus solely on the specified compound and to provide detailed, scientifically accurate research findings and data tables, it is not possible to generate the requested article without fabricating information.

Therefore, the sections on In Vivo Mechanistic Studies in Animal Models, including Biomarker Validation and Measurement, Analysis of Target Occupancy and Downstream Signaling Pathways, and In vivo Proof-of-Concept for Biological Activity at a Molecular Level, cannot be populated with factual content for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Isobutyl 5 Pyrrolidin 2 Yl 1h Pyrazole Analogues

Impact of Substitutions on the Pyrazole (B372694) Ring System on Biological Activity

The pyrazole ring is a key pharmacophore in a multitude of biologically active compounds. jchr.org Substitutions on this five-membered heterocyclic ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net The primary positions for substitution on the pyrazole ring are the C3, C4, and C5 carbon atoms, as well as the N1 and N2 nitrogen atoms. researchgate.net

Alterations at these positions can include a variety of functional groups such as alkyl, aryl, halogen, nitro, and amino groups, each imparting unique physicochemical properties. researchgate.net For instance, the introduction of electron-withdrawing groups, like nitro or halogen groups, at the C4 or C5 positions can alter the electronic characteristics of the ring. researchgate.net Conversely, electron-donating groups can also fine-tune the molecule's properties. The lipophilic or hydrophilic balance of substituents on the pyrazole ring is also a critical determinant of biological activity. researchgate.net

Studies on various pyrazole derivatives have shown that the nature and position of substituents play a vital role in their biological effects, which can range from anti-inflammatory and antimicrobial to anticancer activities. academicstrive.commdpi.com For example, in some series, a lipophilic aryl substituent at the C5 position was found to enhance antibacterial activity. mdpi.com The strategic placement of different groups allows for the optimization of a compound's pharmacokinetic and pharmacodynamic profiles. researchgate.net

Table 1: General Impact of Pyrazole Ring Substitutions on Biological Activity

Substitution PositionSubstituent TypeGeneral Impact on ActivityReference Example
C3Methyl, Phenyl, CarboxylSignificantly affects overall reactivity and biological activity. researchgate.netVaries with target
C4Electron-withdrawing (e.g., Cyano)Can improve antibacterial activity. mdpi.comDHFR Inhibitors mdpi.com
C5Lipophilic aryl groupsCan enhance antibacterial activity. mdpi.comDHFR Inhibitors mdpi.com
C4, C5Halogens (Cl, Br), NitroModulates electronic characteristics, lipophilicity, and metabolic stability. researchgate.netAnti-inflammatory agents mdpi.com
N1Alkyl, Aryl groupsIncreases stability and modifies biological properties compared to unsubstituted pyrazoles. researchgate.netVarious researchgate.net

Role of the Pyrrolidine (B122466) Moiety Configuration and Conformation in Molecular Recognition

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net As a saturated heterocycle, its non-planar, puckered conformation ("pseudorotation") provides a 3D architecture that can be crucial for precise interactions with biological targets. nih.govresearchgate.net

In 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, the pyrrolidine moiety introduces a chiral center at the C2 position. The stereochemistry at this carbon is a critical factor, as different enantiomers can exhibit distinct biological profiles due to stereoselective binding with proteins like enzymes and receptors. nih.govresearchgate.net The spatial orientation of the pyrrolidine ring and its substituents relative to the pyrazole core dictates how the molecule fits into a binding pocket. researchgate.net

SAR investigations on compounds containing a pyrrolidine ring often highlight the importance of its configuration. frontiersin.org The different stereoisomers can lead to varied binding modes, influencing the potency and selectivity of the drug candidate. nih.gov Therefore, elucidating the optimal stereochemistry of the pyrrolidin-2-yl group is a key aspect of the SAR studies for this class of compounds.

Influence of the N1-Isobutyl Group on Binding Affinity and Selectivity

The substituent at the N1 position of the pyrazole ring significantly influences the compound's physicochemical properties and its interaction with biological targets. researchgate.net N1-substituted pyrazoles are generally more stable than their unsubstituted counterparts. researchgate.net The N1-isobutyl group in the parent compound is a relatively small, lipophilic alkyl group.

The size, shape, and lipophilicity of the N1-substituent can affect:

Binding Affinity: The isobutyl group can engage in hydrophobic or van der Waals interactions within a receptor's binding pocket, potentially increasing binding affinity. acs.org Computational studies on other N1-substituted pyrazoles have shown that these interactions can be crucial for stable binding. nih.gov

Selectivity: The specific nature of the N1-substituent can help in achieving selectivity for a particular biological target over others. By modifying the N1-alkyl group (e.g., changing its length, branching, or introducing cyclic structures), the selectivity profile of the compound can be modulated. nih.gov

Molecular dynamics simulations on similar N1-substituted pyrazole derivatives have demonstrated that the substituent at this position can have stable interactions with residues at the entrance of a kinase active site, highlighting its role in anchoring the inhibitor. nih.gov

Strategic Design and Synthesis of SAR Probes for Target Elucidation

To fully understand the mechanism of action and identify the specific biological targets of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole analogues, the design and synthesis of specialized molecular probes are essential. These SAR probes are analogues of the active compound that have been modified to include a reporter group or a reactive moiety.

Strategies for designing such probes include:

Photoaffinity Labeling: Incorporating a photolabile group (e.g., an azide or diazirine) into the molecule. Upon UV irradiation, this group forms a highly reactive species that can covalently bind to the target protein in close proximity, allowing for its subsequent identification.

Affinity-Based Probes: Attaching a tag (e.g., biotin) via a linker to a position on the molecule that is not critical for its biological activity. This allows for the capture and purification of the target protein using affinity chromatography.

Fluorescent Probes: Introducing a fluorophore to visualize the localization of the compound within cells or tissues.

The synthesis of these probes requires versatile synthetic routes that allow for the late-stage introduction of the desired functional group without compromising the core structure required for biological activity. nih.govrsc.org These tools are invaluable for target validation and for elucidating the complex biological pathways in which these compounds are involved.

In Silico SAR Analysis and Predictive Model Refinement

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rapid analysis of SAR and the development of predictive models. ej-chem.org For 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole analogues, in silico techniques can provide deep insights into their interactions with potential targets and guide the synthesis of new, more potent compounds.

Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that correlate the 3D structural features of molecules with their biological activity. researchgate.netresearchgate.net These models generate contour maps that indicate where steric, electrostatic, hydrophobic, or hydrogen-bonding features should be modified to improve activity. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the pyrazole analogue and the amino acid residues in the binding site, helping to explain observed SAR trends. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding mode predicted by docking and identifying key stable interactions. nih.govnih.gov

ADMET Prediction: In silico models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues, helping to identify potential liabilities early in the drug discovery process. researchgate.netnih.gov

These predictive models are continuously refined as more experimental data becomes available, creating a feedback loop that accelerates the optimization of lead compounds. researchgate.net

Table 2: Application of In Silico Methods in SAR Studies

Computational MethodPrimary ApplicationInformation Gained
3D-QSAR (CoMFA/CoMSIA)Predictive model generationIdentifies favorable/unfavorable steric, electrostatic, and hydrophobic regions for substitution. researchgate.netresearchgate.net
Molecular DockingBinding mode predictionVisualizes ligand-receptor interactions (H-bonds, hydrophobic contacts). mdpi.com
Molecular Dynamics (MD)Complex stability assessmentEvaluates the stability of binding poses and identifies key persistent interactions. nih.gov
ADMET PredictionPharmacokinetic/Toxicity profilingPredicts drug-likeness, metabolic fate, and potential toxicity. nih.gov

Exploration of Chiral Purity and Stereoisomeric Effects on Biological Profiles

Chirality is a fundamental aspect of drug action, as biological systems are inherently chiral. nih.gov More than half of all drugs in use are chiral compounds, and their different enantiomers often exhibit significant differences in pharmacology, toxicology, and pharmacokinetics. nih.gov The enantiomer that possesses the desired therapeutic activity is termed the "eutomer," while the other, which may be less active, inactive, or even contribute to adverse effects, is the "distomer." mdpi.com

The 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole scaffold contains a stereocenter at the C2 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers (R and S). It is critical to study these stereoisomers separately to determine the biological profile of each. The stereochemistry can drastically influence how the molecule interacts with its target, as one enantiomer may fit into a binding site much more effectively than the other. nih.govsoton.ac.uk

The development of enantioselective analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the individual enantiomers. nih.gov Subsequent biological evaluation of the pure enantiomers is necessary to:

Identify the eutomer responsible for the desired activity.

Assess the activity or potential toxicity of the distomer.

Establish a comprehensive stereochemical SAR.

Regulatory agencies often require the development of single-enantiomer drugs unless there is a clear therapeutic advantage to using the racemic mixture. mdpi.com Therefore, a thorough investigation into the stereoisomeric effects is a mandatory step in the preclinical development of chiral compounds like the analogues of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole.

Elucidation of the Mechanism of Action Moa for 1 Isobutyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Comprehensive Profiling of Molecular Interactions

The molecular structure of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole allows for a variety of interactions with target proteins. The pyrazole (B372694) ring itself is an aromatic heterocycle that can participate in several types of non-covalent interactions. mdpi.com The isobutyl group introduces a hydrophobic element, promoting interactions with nonpolar pockets on a protein surface. The pyrrolidine (B122466) ring, with its nitrogen atom, can act as a hydrogen bond acceptor or donor, a key feature for specific binding. vulcanchem.com

Computational studies, such as molecular docking, on similar pyrazole derivatives have shown that these compounds can form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with amino acid residues in the binding sites of proteins. dntb.gov.uamdpi.com For instance, the nitrogen atoms of the pyrazole ring can form hydrogen bonds with residues like histidine and asparagine, while the aromatic ring can engage in pi-pi stacking with phenylalanine or tyrosine residues. The isobutyl group would likely orient itself into a hydrophobic pocket lined with aliphatic amino acids such as leucine, isoleucine, and valine.

Table 1: Potential Molecular Interactions of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Structural Moiety Type of Interaction Potential Interacting Amino Acid Residues
Pyrazole Ring Hydrogen Bonding, Pi-Pi Stacking Histidine, Asparagine, Phenylalanine, Tyrosine
Isobutyl Group Hydrophobic Interaction Leucine, Isoleucine, Valine, Alanine

Identification of Key Binding Hotspots on Target Proteins

While the specific protein targets of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole are not extensively documented in publicly available research, the pyrazole scaffold is a common feature in molecules designed to target kinases and G-protein coupled receptors (GPCRs). nih.govnih.gov In many kinase inhibitors, the pyrazole core acts as a scaffold that orients other functional groups to interact with the ATP-binding site. nih.gov

However, for many modern synthetic compounds, the target is often an allosteric site rather than the primary (orthosteric) binding site. nih.gov These allosteric sites are topographically distinct from the active site and offer the potential for greater selectivity and a more nuanced modulation of protein activity. nih.gov For GPCRs, allosteric binding sites are often located in less conserved regions of the protein, which can allow for the development of highly selective drugs. nih.gov It is plausible that 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole binds to such an allosteric site on its target protein.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

The distinction between allosteric modulation and orthosteric binding is crucial for understanding the therapeutic potential of a compound. Orthosteric ligands bind to the same site as the endogenous substrate or ligand, leading to competitive inhibition or activation. In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.gov

Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. PAMs enhance the effect of the endogenous ligand, while NAMs reduce it. researchgate.net Given the prevalence of pyrazole derivatives as allosteric modulators in recent drug discovery efforts, it is highly probable that 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole functions in this manner. nih.gov This mode of action can offer significant advantages, including higher target selectivity and a ceiling effect that can improve the safety profile. nih.gov

Kinetic Analysis of Target Engagement and Dissociation Rates

The kinetics of how a drug binds to and dissociates from its target are critical determinants of its pharmacological effect. These are often described by the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these two constants (k_off/k_on) defines the equilibrium dissociation constant (K_d), a measure of binding affinity.

For allosteric modulators, these kinetic parameters can be more complex, as the binding of the modulator can affect the binding kinetics of the orthosteric ligand, and vice-versa. nih.gov While specific kinetic data for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole is not available, a hypothetical kinetic profile can be illustrative. A compound with a slow k_off (long residence time) may exhibit a more prolonged pharmacological effect.

Table 2: Hypothetical Kinetic Parameters for 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Parameter Hypothetical Value Implication
k_on (M⁻¹s⁻¹) 1 x 10⁵ Rapid binding to the target protein
k_off (s⁻¹) 1 x 10⁻³ Slow dissociation, leading to prolonged target engagement
K_d (nM) 10 High binding affinity

Integration of Computational and Experimental MoA Data

A modern understanding of a compound's mechanism of action is typically derived from an integration of computational modeling and experimental validation. dntb.gov.uanih.gov Computational techniques like molecular dynamics (MD) simulations can provide insights into the dynamic nature of the drug-receptor complex and help to predict the energetic favorability of different binding poses. nih.gov

These in silico predictions can then guide experimental studies. For example, if a computational model predicts a key hydrogen bond interaction, site-directed mutagenesis of the corresponding amino acid residue in the protein can be performed to validate its importance. The resulting change in binding affinity or functional activity can then be measured using techniques such as surface plasmon resonance or cell-based functional assays. This iterative cycle of computational prediction and experimental validation is essential for a detailed elucidation of the mechanism of action.

Future Research Directions and Unexplored Avenues for 1 Isobutyl 5 Pyrrolidin 2 Yl 1h Pyrazole

Development of Advanced Probes for Chemical Biology Studies

To elucidate the mechanism of action and identify the cellular targets of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, the development of advanced chemical biology probes is paramount. These probes, which are structurally similar to the parent compound, can be modified to incorporate reporter tags such as fluorophores or biotin. This modification allows for the visualization and isolation of target proteins within a complex biological system. The synthesis of such probes would enable researchers to track the distribution of the compound within cells, identify binding partners, and gain a deeper understanding of its downstream effects on cellular pathways.

Exploration of Novel Biological Targets based on Structural Homology

The structural motifs of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, namely the pyrazole (B372694) and pyrrolidine (B122466) rings, are present in numerous biologically active compounds. nih.gov A promising research avenue is to explore novel biological targets for this compound based on its structural homology to known inhibitors of various enzymes and receptors. For instance, pyrazole derivatives have been identified as inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. mdpi.com Systematic screening of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole against a panel of kinases and other enzymes that are known to bind to similar structural motifs could reveal unexpected and potent inhibitory activities. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Design of Next-Generation Analogues with Tuned Pharmacological Profiles

Building upon the insights gained from chemical biology and computational studies, the rational design of next-generation analogues of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a key future direction. This involves the systematic modification of the core scaffold and its substituents to fine-tune its pharmacological profile. For example, altering the isobutyl group could modulate the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Similarly, substitutions on the pyrrolidine ring could enhance binding affinity and selectivity for a specific biological target. nih.gov The goal is to create a library of analogues with a spectrum of activities, from which lead compounds with optimal therapeutic properties can be selected. mdpi.com

Investigation into Unique Spectroscopic Signatures for Mechanistic Insights

A detailed investigation into the spectroscopic properties of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole can provide valuable mechanistic insights. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography can be employed to characterize the three-dimensional structure of the compound and its interactions with biological macromolecules. researchgate.netnih.govnih.gov Furthermore, advanced spectroscopic methods like circular dichroism and fluorescence spectroscopy can be used to study the conformational changes in target proteins upon binding of the compound. These studies can help in understanding the molecular basis of its biological activity and guide the design of more effective analogues.

Potential for Multi-Targeting Approaches with Derivatives of the Compound

The inherent structural features of pyrazole derivatives make them amenable to a multi-targeting approach, where a single compound is designed to interact with multiple biological targets implicated in a disease. nih.gov This strategy can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. Future research could focus on developing derivatives of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole that can simultaneously modulate the activity of, for example, a protein kinase and a signaling pathway involved in inflammation. researchgate.net This multi-pronged approach holds significant promise for the treatment of complex multifactorial diseases such as cancer and autoimmune disorders.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and ring conformation. For example, coupling constants in 1H NMR distinguish between pyrrolidine ring puckering and pyrazole ring planarity .
  • X-ray Crystallography : Resolves dihedral angles between the pyrazole core and substituents (e.g., 16.83°–51.68° for related compounds), critical for understanding steric interactions .
  • IR Spectroscopy : Identifies functional groups like secondary amines (pyrrolidinyl N-H stretches at ~3300 cm⁻¹) .

How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, electron-withdrawing groups on pyrazole increase electrophilicity, enhancing interactions with biological targets .
  • Molecular Docking : Simulates binding affinities to receptors (e.g., mGluR5 or TNF-α). In , pyrazole-carbothioamide derivatives showed strong docking scores against inflammatory enzymes, guided by substituent hydrophobicity and hydrogen-bonding patterns .

What strategies resolve contradictions in reported biological activities of pyrazole derivatives with pyrrolidinyl substituents?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing nitro with amino groups) can clarify bioactivity trends. highlights how pyrrolidinyl groups enhance solubility but may reduce membrane permeability .
  • Assay Standardization : Discrepancies in IC50 values often arise from differences in cell lines or assay conditions. For example, antimicrobial studies in used consistent MIC protocols to compare derivatives .

How can reaction yields be optimized when introducing bulky substituents like isobutyl groups on the pyrazole ring?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalyst Optimization : Pd(PPh3)4 enhances coupling efficiency for sterically hindered reactions .
  • Temperature Control : Gradual heating (e.g., 80–120°C) prevents side reactions during cyclization .

What methodological approaches are used to analyze the stability of 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole under varying pH and temperature conditions?

Q. Basic/Advanced

  • Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for pyrazole derivatives) .

How to design pyrazole analogs for SAR studies targeting neurological or anti-inflammatory pathways?

Q. Advanced

  • Bioisosteric Replacement : Substitute pyrrolidinyl with morpholine (as in ) to modulate blood-brain barrier penetration .
  • Functional Group Addition : Introduce carboxylate esters (e.g., ethyl esters) to enhance bioavailability, as seen in ’s pyrazole-carboxylate derivatives .

What experimental and computational tools address regioselectivity challenges in pyrazole functionalization?

Q. Advanced

  • Directed Metalation : Use directing groups (e.g., carbonyl) to favor substitution at the 5-position .
  • DFT Transition State Analysis : Predicts kinetic vs. thermodynamic product ratios in cyclization reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.